molecular formula C8H11NO2S B1627353 2-Ethylbenzenesulfonamide CAS No. 85-92-7

2-Ethylbenzenesulfonamide

Cat. No. B1627353
CAS RN: 85-92-7
M. Wt: 185.25 g/mol
InChI Key: NMBWXBWFDHVLGS-UHFFFAOYSA-N
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Description

2-Ethylbenzenesulfonamide, also known as EBS, is a chemical compound with the molecular formula C8H11NO2S. It falls under the category of benzenesulfonamides .


Molecular Structure Analysis

The molecular structure of 2-Ethylbenzenesulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The presence of an ethyl group can influence the compound’s reactivity, making it a candidate for further functionalization or use in coupling reactions.


Chemical Reactions Analysis

Benzenesulfonamides, including 2-Ethylbenzenesulfonamide, typically undergo reactions such as sulfonamide formation, electrophilic substitutions, and interactions with nucleophiles .


Physical And Chemical Properties Analysis

2-Ethylbenzenesulfonamide has a molecular weight of 185.25 g/mol . It is a powder at room temperature . The bromo and ethyl groups attached to the benzenesulfonamide core impact its electronic structure and reactivity patterns.

Scientific Research Applications

Versatile Means for Preparation of Secondary Amines

2-Ethylbenzenesulfonamide derivatives are used in synthesizing secondary amines. They undergo smooth alkylation, offering high yields and can be deprotected easily, making them useful in chemical synthesis (Fukuyama, Jow, & Cheung, 1995).

Trifluoromethylation and Generation of Benzosultams

This compound is instrumental in photo-initiated trifluoromethylation, a process that forms benzosultams under visible light irradiation. This transformation is efficient and occurs at room temperature (Xiang, Kuang, & Wu, 2016).

Application in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, derived from 2-Ethylbenzenesulfonamide, are key intermediates in chemical transformations. They are used to create diverse privileged scaffolds through various strategies (Fülöpová & Soural, 2015).

Role in Medicinal Chemistry

While specific information related to drug use and dosage is excluded, it's notable that derivatives of 2-Ethylbenzenesulfonamide have been studied for their potential in medicinal applications, such as the development of anticancer properties and inhibition of certain enzymes (Zhang, Shi-jie, & Wei-Xiao, 2010).

Kinetic and NMR Studies

These compounds are also subjects of kinetic and NMR studies, providing valuable information about their chemical properties and behaviors, such as decomposition rates and molecular structure (Bonner & Ko, 1992).

Chemical Synthesis and Structural Characterization

There's significant interest in the structural characterization and synthesis of various derivatives of 2-Ethylbenzenesulfonamide, contributing to a broader understanding of their chemical properties and potential applications (Cheng De-ju, 2015).

Safety And Hazards

The safety information for 2-Ethylbenzenesulfonamide includes a warning signal word and hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions of 2-Ethylbenzenesulfonamide could involve its use in the development of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition . Additionally, controlled drug delivery systems are being developed to combat the problems associated with conventional drug delivery .

properties

IUPAC Name

2-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBWXBWFDHVLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576975
Record name 2-Ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylbenzenesulfonamide

CAS RN

85-92-7
Record name 2-Ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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